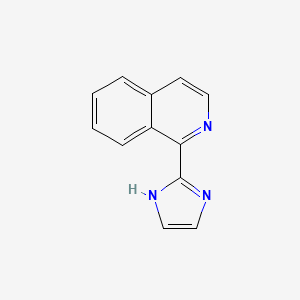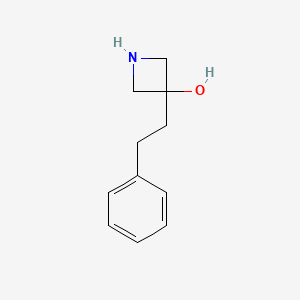
3-Phenethylazetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenethylazetidin-3-ol: is a chemical compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring.
Reaction Solution Preparation: Mix phenethylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.
Cyclization: Heat the reaction mixture to promote the formation of the aziridine intermediate.
Ring Expansion: Continue heating to induce the ring expansion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Phenethylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products
Oxidation: Formation of phenethylazetidinone.
Reduction: Formation of phenethylazetidine.
Substitution: Formation of various substituted azetidines depending on the reagent used.
科学研究应用
3-Phenethylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
The mechanism of action of 3-Phenethylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of a phenethyl group.
3-Benzylazetidin-3-ol: Contains a benzyl group instead of a phenethyl group.
3-Phenylazetidin-3-ol: Has a phenyl group instead of a phenethyl group.
Uniqueness
3-Phenethylazetidin-3-ol is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. The phenethyl group provides additional steric and electronic effects, making this compound distinct from its analogs.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI 键 |
AUDJEBAPOSBXBU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


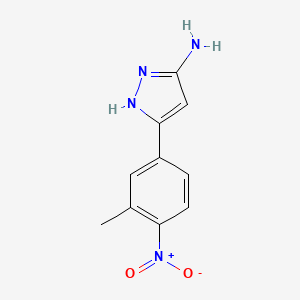
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
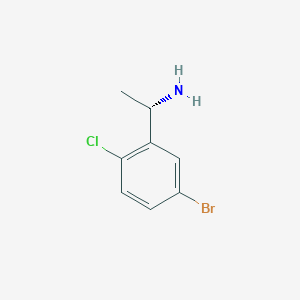

![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
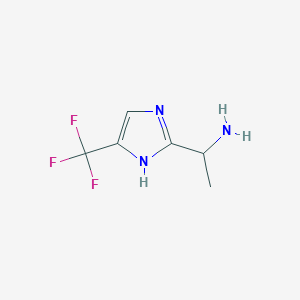
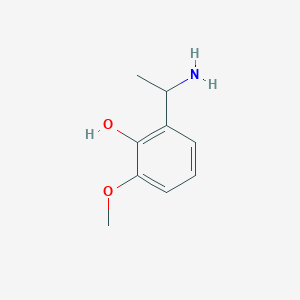
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

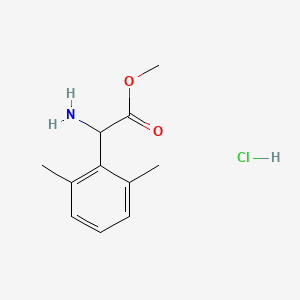
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
